molecular formula C33H23Cl4F3N2O3 B2740655 Ethyl 1-(2,4-dichlorobenzyl)-3-((2,4-dichlorobenzyl)(3-(trifluoromethyl)benzoyl)amino)-1H-indole-2-carboxylate CAS No. 338968-30-2

Ethyl 1-(2,4-dichlorobenzyl)-3-((2,4-dichlorobenzyl)(3-(trifluoromethyl)benzoyl)amino)-1H-indole-2-carboxylate

Cat. No.: B2740655
CAS No.: 338968-30-2
M. Wt: 694.35
InChI Key: BPBVWWYUBSEGTK-UHFFFAOYSA-N
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Description

Ethyl 1-(2,4-dichlorobenzyl)-3-((2,4-dichlorobenzyl)(3-(trifluoromethyl)benzoyl)amino)-1H-indole-2-carboxylate is a useful research compound. Its molecular formula is C33H23Cl4F3N2O3 and its molecular weight is 694.35. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Transformations

Synthesis of Indole Derivatives : Indole derivatives, such as ethyl 3-(benzoylamino)-1H-indole-2-carboxylates, are synthesized through reactions involving ethyl 2-(benzoylamino)-3-(phenylhydrazono)propanoates with polyphosphoric acid. These compounds serve as building blocks for further chemical transformations, including debenzoylation and decarboxylation reactions to yield various bioactive molecules (Cucek & Verček, 2008).

Biological Activities

Inhibition of 5-Lipoxygenase : Structural optimization of 2-substituted 5-hydroxyindole-3-carboxylates has led to the development of potent inhibitors of human 5-lipoxygenase, an enzyme involved in inflammatory processes. Compounds like ethyl 2-(3-chlorobenzyl)-5-hydroxy-1H-benzo[g]indole-3-carboxylate demonstrate significant inhibitory activity, highlighting the therapeutic potential of indole derivatives in managing inflammation and allergic disorders (Karg et al., 2009).

Antimicrobial Activities

Synthetic Utility and Antimicrobial Evaluation : Bifunctional thiophene derivatives synthesized from key intermediates like ethyl 2-amino-5-benzoyl-4-methylthiophene-3-carboxylate exhibit promising antimicrobial activities. These compounds, derived through reactions involving sulfur and ethyl cyanoacetate, demonstrate the potential of such molecules in developing new antimicrobial agents (Abu‐Hashem et al., 2011).

Enzymatic Resolution

Kinetic Resolution for Drug Production : The enzymatic resolution of ethyl 1,4-benzodioxan-2-carboxylate, an intermediate in drug synthesis, exemplifies the application of chemical compounds in pharmaceutical manufacturing. This process highlights the importance of chiral resolution techniques in obtaining enantiomerically pure compounds for drug development (Kasture et al., 2005).

Properties

IUPAC Name

ethyl 1-[(2,4-dichlorophenyl)methyl]-3-[(2,4-dichlorophenyl)methyl-[3-(trifluoromethyl)benzoyl]amino]indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H23Cl4F3N2O3/c1-2-45-32(44)30-29(25-8-3-4-9-28(25)41(30)17-20-10-12-23(34)15-26(20)36)42(18-21-11-13-24(35)16-27(21)37)31(43)19-6-5-7-22(14-19)33(38,39)40/h3-16H,2,17-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPBVWWYUBSEGTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2N1CC3=C(C=C(C=C3)Cl)Cl)N(CC4=C(C=C(C=C4)Cl)Cl)C(=O)C5=CC(=CC=C5)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H23Cl4F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

694.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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